molecular formula C23H17F2NO4S B2629715 1,5-bis(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1021265-20-2

1,5-bis(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2629715
CAS No.: 1021265-20-2
M. Wt: 441.45
InChI Key: ZTEYYTUJYGMNRN-UHFFFAOYSA-N
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Description

1,5-bis(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core substituted with fluorophenyl and methylbenzenesulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1,5-bis(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Methylbenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like methylbenzenesulfonyl chloride.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow chemistry techniques.

Chemical Reactions Analysis

1,5-bis(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl and methylbenzenesulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound’s unique properties may make it useful in materials science or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1,5-bis(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 1,5-bis(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-14-2-12-19(13-3-14)31(29,30)22-20(15-4-6-16(24)7-5-15)26(23(28)21(22)27)18-10-8-17(25)9-11-18/h2-13,20,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYYTUJYGMNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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